What are the properties of Boc-D-2-Aminomethylphe(Fmoc)?
What are the properties of Boc-D-2-Aminomethylphe(Fmoc)?
An In-depth Technical Guide to Boc-D-2-Aminomethylphenylalanine(Fmoc)
Executive Summary
Boc-D-2-Aminomethylphenylalanine(Fmoc), systematically named (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid, is a highly specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique architecture, featuring a D-stereoisomer backbone and an orthogonally protected primary amine on the side chain, provides peptide chemists with a powerful tool for creating sophisticated peptide structures. The acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain amine allow for selective deprotection and modification. This enables the construction of peptides with enhanced proteolytic stability, sites for specific bioconjugation, and the formation of complex branched or cyclic architectures. This guide offers a comprehensive overview of its properties, the chemical principles governing its use, detailed experimental protocols, and its strategic applications in modern drug discovery and development.
Foundational Principles: Orthogonal Protection in Peptide Synthesis
The synthesis of a peptide is a systematic process of forming amide bonds between amino acids in a precise sequence. To prevent unwanted side reactions and self-polymerization, the reactive functional groups—primarily the α-amino group and any reactive side chains—must be temporarily blocked with protecting groups.[1] The success of complex peptide synthesis hinges on an "orthogonal" protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[2][3][4]
The two dominant strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[][6]
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Boc/Bzl Strategy: Employs the acid-labile Boc group for temporary Nα-protection, which is removed at each cycle with a strong acid like trifluoroacetic acid (TFA).[] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a very strong acid, such as hydrogen fluoride (HF).[1]
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Fmoc/tBu Strategy: Utilizes the base-labile Fmoc group for Nα-protection, which is cleaved with a weak base like piperidine.[][8] Acid-labile groups (e.g., tert-butyl (tBu), Boc, trityl (Trt)) are used for side-chain protection and are removed during the final cleavage from the resin with TFA.[1][2]
Boc-D-2-Aminomethylphe(Fmoc) is a unique reagent that incorporates elements of both chemistries into a single building block, enabling advanced synthetic maneuvers that are difficult to achieve with standard protected amino acids.
Core Properties of Boc-D-2-Aminomethylphe(Fmoc)
Chemical Identity and Structure
This non-natural amino acid derivative is structurally a D-phenylalanine with a Boc-protected α-amine and an aminomethyl substituent at the ortho (2-position) of the phenyl ring, where the side-chain amine is protected by an Fmoc group.
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Systematic Name: (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}propanoic acid[9]
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Common Synonyms: Boc-D-Phe(2-CH2NHFmoc)-OH, Boc-2-(Fmoc-aminomethyl)-D-Phe-OH[9][10]
Caption: Workflow for selective side-chain modification.
Experimental Protocols and Methodologies
As a Senior Application Scientist, it is crucial to emphasize that the success of any synthesis relies on high-quality reagents and adherence to validated protocols. The use of amine-free DMF is particularly critical for any steps involving Fmoc chemistry. [11]
Protocol: Incorporation via Boc-SPPS
This protocol outlines a single coupling cycle for incorporating Boc-D-2-Aminomethylphe(Fmoc) onto a growing peptide chain attached to a resin (e.g., Merrifield resin) using the Boc-SPPS strategy.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-2-Aminomethylphe(Fmoc)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: High-purity, amine-free DMF; DCM
Methodology:
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Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-D-2-Aminomethylphe(Fmoc) (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes. Causality: HBTU, in the presence of a base, converts the carboxylic acid into a highly reactive acyl-O-benzotriazole ester, which is susceptible to nucleophilic attack by the free amine on the resin.
-
Coupling: Add the activated amino acid solution to the swelled and washed resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of the free primary amine. A negative result (yellow beads) indicates complete coupling. Trustworthiness: This in-process control validates the completion of the critical bond-forming step before proceeding, preventing the formation of deletion sequences.
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Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle, starting with Nα-Boc deprotection.
Caption: Standard workflow for a Boc-SPPS coupling cycle.
Protocol: Selective On-Resin Side-Chain Deprotection
This protocol is performed after the desired peptide sequence has been assembled, but before final cleavage from the resin, to unmask the side-chain amine for further modification.
Materials:
-
Fully assembled peptide-resin (N-terminus Boc-protected)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity DMF
-
Solvents: High-purity DMF, DCM
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes and drain the solvent.
-
Fmoc Cleavage: Add the 20% piperidine/DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat with fresh solution for another 10-20 minutes. Causality: The repeated treatment ensures complete removal of the Fmoc group, which can sometimes be sterically hindered within the resin matrix.
-
Thorough Washing: This step is critical. Wash the resin extensively with DMF (5-7x) to completely remove all traces of piperidine and the dibenzofulvene-piperidine adduct. Any residual piperidine will deprotect the Nα-Fmoc group of the next amino acid to be coupled in an Fmoc-based synthesis, or interfere with subsequent reactions.
-
Confirmation: A qualitative test can confirm the presence of a new primary amine on the side chain. The resin is now ready for side-chain modification (e.g., acylation, alkylation, or conjugation).
Applications in Drug Development and Research
The incorporation of Boc-D-2-Aminomethylphe(Fmoc) into a peptide sequence is a strategic choice to impart specific, desirable properties.
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Enhanced Proteolytic Stability: Peptides composed of natural L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The inclusion of D-amino acids, such as D-phenylalanine, creates a non-natural peptide bond that is resistant to enzymatic cleavage, significantly enhancing the peptide's circulating half-life and bioavailability. [10]* Scaffold for Bioconjugation: The orthogonally protected side-chain amine is the key functional feature. After selective Fmoc deprotection on-resin, this primary amine serves as a versatile handle for covalently attaching other molecules, including:
-
Fluorescent labels or quenchers for creating diagnostic probes or studying biological interactions.
-
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic profiles.
-
Cytotoxic agents to create targeted peptide-drug conjugates for oncology. [10] * Lipids to enhance cell membrane permeability.
-
-
Construction of Branched and Cyclic Peptides: The liberated side-chain amine can be used as an anchor point to initiate the synthesis of a second peptide chain, resulting in a branched peptide. Alternatively, it can be reacted with the N-terminus or another side chain to form a lactam bridge, creating a constrained, cyclic peptide. Cyclization is a widely used strategy to improve receptor binding affinity and conformational stability.
Conclusion
Boc-D-2-Aminomethylphenylalanine(Fmoc) is more than a simple building block; it is a sophisticated chemical tool that embodies the principles of orthogonal synthesis. Its dual-protection scheme provides researchers and drug developers with precise control over peptide architecture, enabling the creation of novel therapeutics with enhanced stability and tailored functionality. By understanding the distinct chemical properties of the Boc and Fmoc groups and applying the validated protocols described herein, scientists can leverage this powerful reagent to accelerate the discovery of next-generation peptide-based drugs and biochemical probes.
References
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). US8383770B2 - Boc and Fmoc solid phase peptide synthesis.
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
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Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11971. Retrieved from [Link]
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Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Database. Retrieved from [Link]
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SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
- Vizzavona, J., & El-Mahdi, O. (2003). Methods and protocols of modern solid phase peptide synthesis.
-
National Center for Biotechnology Information. (n.d.). (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid. PubChem Compound Database. Retrieved from [Link]
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- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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